molecular formula C9H7Br3O B14048404 1-Bromo-1-(3,4-dibromophenyl)propan-2-one

1-Bromo-1-(3,4-dibromophenyl)propan-2-one

Cat. No.: B14048404
M. Wt: 370.86 g/mol
InChI Key: KNENBESKALKFBY-UHFFFAOYSA-N
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Description

1-Bromo-1-(3,4-dibromophenyl)propan-2-one is a brominated aromatic ketone featuring a propan-2-one backbone substituted with a bromine atom at the α-carbon and a 3,4-dibromophenyl group at the adjacent position. For instance, compounds like 3-Bromo-1-(4-bromophenyl)propan-1-one (C₉H₈Br₂O, MW 291.97) share a similar brominated aryl-propanone framework but differ in substitution patterns . The 3,4-dibromophenyl group in the target compound likely enhances steric and electronic effects compared to monosubstituted analogs, influencing reactivity and physicochemical properties such as melting point and solubility. Brominated propanones are often intermediates in synthesizing bioactive molecules or catalysts, with bromine atoms serving as leaving groups or modulators of electronic density .

Properties

Molecular Formula

C9H7Br3O

Molecular Weight

370.86 g/mol

IUPAC Name

1-bromo-1-(3,4-dibromophenyl)propan-2-one

InChI

InChI=1S/C9H7Br3O/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-4,9H,1H3

InChI Key

KNENBESKALKFBY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)Br)Br)Br

Origin of Product

United States

Preparation Methods

Comparative Analysis of Methods

Method Key Reagents Temperature Range Yield Regioselectivity Control
Direct α-Bromination NBS, TMSCl 40–60°C 72–85% High
Sequential Bromination Br₂, FeBr₃, NBS 0–60°C 58–62% Moderate
One-Pot Synthesis AlCl₃, NBS, TMSCl 25–60°C 65–70% Moderate

Key Observations :

  • Direct α-Bromination (Method 1) offers the highest yield and selectivity but requires pre-synthesized 1-(3,4-dibromophenyl)propan-2-one.
  • Sequential Bromination (Method 2) is modular but involves hazardous handling of elemental bromine.
  • One-Pot Synthesis (Method 3) balances efficiency and practicality, though yields are slightly lower.

Advanced Methodological Considerations

Solvent Effects

  • Polar aprotic solvents (e.g., dichloromethane) enhance NBS reactivity by stabilizing bromine radicals.
  • Non-polar solvents (e.g., CCl₄) favor aromatic bromination but slow α-bromination kinetics.

Catalytic Systems

  • FeBr₃ vs. AlCl₃ : FeBr₃ improves aromatic bromination yields but may deactivate NBS in one-pot systems.
  • TMSCl : Enhances α-bromination by polarizing the carbonyl group, increasing electrophilicity at the α-carbon.

Applications and Derivatives

  • Pharmaceutical Intermediates :
    • Serves as a precursor to tyrosine kinase inhibitors, with demonstrated IC₅₀ values of 10–30 μM in cancer cell lines.
  • Antibacterial Agents :
    • Derivatives inhibit MraY, a key enzyme in bacterial cell wall synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1-(3,4-dibromophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-1-(3,4-dibromophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3,4-dibromophenyl)propan-2-one involves its interaction with molecular targets through its bromine atoms and carbonyl group. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules. The specific pathways and targets depend on the context of its use and the nature of the interacting species .

Comparison with Similar Compounds

Key Observations:

Bromine vs. Chlorine Substitution :

  • The 3,4-dichlorophenyl analog (C₉H₇BrCl₂O) has a lower molecular weight (290.92 vs. ~370.85) due to chlorine's smaller atomic mass compared to bromine. However, bromine's higher electronegativity and polarizability enhance electrophilic reactivity, making the target compound more reactive in substitution reactions .
  • Chlorinated derivatives are often preferred in applications requiring reduced steric hindrance, while brominated analogs are utilized in reactions demanding stronger leaving groups .

Fluorine's electron-withdrawing effects may enhance binding to biological targets compared to purely brominated analogs. Methyl groups (e.g., in 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one) improve lipophilicity, influencing solubility in non-polar solvents .

Positional Isomerism :

  • The 3,4-dibromo substitution in the target compound creates a sterically congested environment compared to para-substituted analogs like 3-Bromo-1-(4-bromophenyl)propan-1-one. This steric effect may reduce crystallization efficiency but increase selectivity in coupling reactions .

Biological Activity

1-Bromo-1-(3,4-dibromophenyl)propan-2-one is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its implications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer effects.

Chemical Structure and Properties

The molecular formula for this compound is C9H8Br3OC_9H_8Br_3O. Its structure features a brominated phenyl group attached to a propan-2-one backbone, which contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The bromine atoms in the compound enhance its electrophilicity, allowing it to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by modifying active sites through covalent bonding.
  • Disruption of Cellular Processes : By interfering with signaling pathways or metabolic processes, the compound could exhibit cytotoxic effects.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the proliferation of cancer cell lines such as breast and lung cancer cells.

Case Study: Breast Cancer Cell Lines
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Structure Antimicrobial Activity (MIC) Anticancer Activity (IC50)
1-Bromo-1-(3,4-dichlorophenyl)propan-2-oneStructure64 µg/mL20 µM
2-Bromo-1-(3,4-dibromophenyl)propan-2-oneStructure128 µg/mL25 µM

This table illustrates that while similar compounds also exhibit biological activity, variations in halogen substitution significantly influence their potency.

Q & A

Q. What are the recommended synthetic routes for 1-Bromo-1-(3,4-dibromophenyl)propan-2-one, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves bromination of a precursor ketone. For example, halogenation of 1-(3,4-dibromophenyl)propan-2-one using bromine (Br₂) in chloroform under controlled stirring, followed by purification via recrystallization. Reaction optimization includes monitoring stoichiometry (e.g., 1:1 molar ratio of precursor to Br₂) and temperature (25–40°C) to minimize over-bromination. Post-reaction, excess solvent is removed under reduced pressure, and the product is isolated using column chromatography (silica gel, hexane/ethyl acetate). Reaction progress is tracked via TLC and NMR spectroscopy .

Q. How can the purity and structural identity of this compound be validated?

Methodological Answer: Combine multiple analytical techniques:

  • NMR Spectroscopy: Compare 1^1H and 13^13C NMR spectra with literature data, focusing on bromine-induced deshielding effects (e.g., aromatic protons near Br substituents).
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]⁺ or [M−Br]⁺ fragments) to verify molecular weight.
  • Elemental Analysis: Ensure Br content aligns with theoretical values (e.g., ~57% Br by mass).
  • Melting Point: Compare with published values (±2°C tolerance). Discrepancies may indicate impurities or isomerization .

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Use inert atmosphere (N₂/Ar) for bromination to prevent HBr gas release.
  • Employ fume hoods and corrosion-resistant glassware due to Br₂’s volatility and toxicity.
  • Quench residual Br₂ with sodium thiosulfate (Na₂S₂O₃) before disposal.
  • Store the compound in amber vials at −20°C to prevent photodegradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL-2019 for refinement) provides precise bond lengths, angles, and dihedral conformations. For example:

  • Dihedral Angle Analysis: The angle between the propan-2-one moiety and the dibromophenyl ring (e.g., ~48° in analogous chalcone derivatives) influences conjugation and reactivity .
  • Halogen Bonding: Short Br···Br contacts (e.g., 3.50 Å) in the crystal lattice can stabilize supramolecular assemblies .
  • Empirical Absorption Correction: Apply spherical harmonic models (e.g., Blessing’s method) to correct anisotropic effects in diffraction data .

Q. How do solvent polarity and substituent effects influence its reactivity in nucleophilic substitution?

Methodological Answer:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic attack on the carbonyl-adjacent bromine. Kinetic studies using 79^{79}Br/81^{81}Br isotopic shifts in NMR can track substitution rates.
  • Substituent Effects: Electron-withdrawing groups (e.g., additional Br on the phenyl ring) increase electrophilicity at the ketone carbon, accelerating SN2 pathways. Compare Hammett σ values for meta/para substituents to quantify electronic effects .

Q. How should researchers address discrepancies in spectroscopic or crystallographic data?

Methodological Answer:

  • Data Triangulation: Cross-validate NMR/SCXRD results with computational methods (DFT calculations for optimized geometries or NMR chemical shifts).
  • Twinned Crystals: Use SHELXL’s TWIN/BASF commands to refine twinned datasets, ensuring accurate occupancy and thermal parameter modeling.
  • Dynamic Effects: Variable-temperature NMR (VT-NMR) can identify conformational flexibility (e.g., hindered rotation of the dibromophenyl group) that may cause spectral broadening .

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